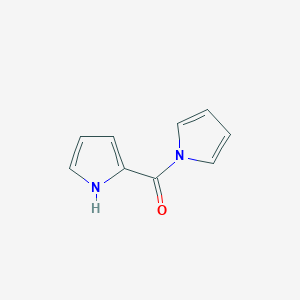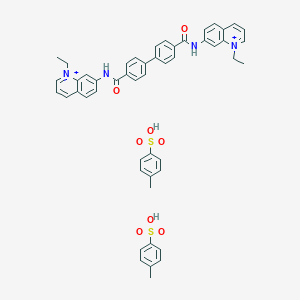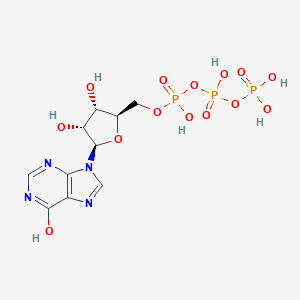
2-Amino-3-hydroxyanthraquinone
Descripción general
Descripción
2-Amino-3-hydroxyanthraquinone (AHQ) is an organic compound that has been the subject of increasing scientific interest due to its potential applications in chemistry, medicine, and biotechnology. AHQ is a member of the anthraquinone family and is composed of a quinone, a secondary amine, and a hydroxyl group. It is a yellow-orange crystalline solid that is soluble in water, alcohol, and a variety of other solvents. AHQ is of particular interest due to its unique properties, which make it a promising candidate for a wide range of applications.
Aplicaciones Científicas De Investigación
Optical Order Parameters and Spectroscopic Properties : A study by Imazeki et al. (1988) investigated the optical order parameters and spectroscopic properties of 1-amino-4-hydroxyanthraquinone derivatives, which can provide insights relevant to 2-Amino-3-hydroxyanthraquinone (Imazeki, Ono, Kaneko, & Mukoh, 1988).
Light Stability in Polymers : Allen et al. (1979) studied the fluorescence, phosphorescence spectra, and light stabilities of this compound in man-made polymers, providing insights into its potential applications in material sciences (Allen, McKellar, Moghaddam, & Phillips, 1979).
Genotoxic Effects of Analog Drugs : Research by Au et al. (1981) on the genotoxic effects of aminoanthraquinone drugs, including analogs of this compound, helps in understanding its potential therapeutic and toxicological implications (Au, Butler, Matney, & Loo, 1981).
Synthesis Techniques : A study by Hida (1962) on the synthesis of 1-Amino-2-hydroxyanthraquinone can provide valuable information for the synthesis of similar compounds like this compound (Hida, 1962).
Antiproliferative Properties : Nguyen et al. (2018) explored the transformation of this compound into glucoside derivatives, revealing their significant antiproliferative properties against various cancer cells (Nguyen et al., 2018).
Cancer Cell Interaction : Das et al. (2016) conducted studies on the interaction of 2-amino-3-hydroxy-anthraquinone with surfactant micelles and its nucleation in human MDA-MB-231 breast adenocarcinoma cells, highlighting its potential biomedical applications (Das et al., 2016).
Solubility in Supercritical Carbon Dioxide : Research by Tamura and Alwi (2015) on the solubility of anthraquinone derivatives, including 1-amino-4-hydroxyanthraquinone, in supercritical carbon dioxide, could provide insights relevant to the solubility characteristics of this compound (Tamura & Alwi, 2015).
Mecanismo De Acción
Target of Action
2-Amino-3-hydroxyanthraquinone (AQ) is an analogue of anthracycline drugs . Its primary targets are cancer cells, particularly human breast adinocarcinoma cells . The compound’s interaction with these cells is crucial for its anticancer activity.
Mode of Action
The mode of action of AQ involves its interaction with surfactant micelles, which can act as a model system for a biological membrane–drug interaction . This interaction is important in determining the biological action of AQ. It was observed that hydrophobic interaction plays a crucial role in the binding of AQ to SDS micelles, while the hydrophilic interaction plays an important role in its interaction with CTAB micelles .
Pharmacokinetics
The study of aq’s interaction with surfactant micelles provides some insight into its potential bioavailability . The binding constant, partition coefficient, and Gibbs free energy for the binding and distribution of AQ between the bulk aqueous solution and surfactant micelles were determined . These interactions also have a vital role in the distribution of AQ between surfactant micelle–water phases .
Result of Action
Experimental findings established that AQ induces apoptosis by means of nucleation into human breast adinocarcinoma cells . In another study, the synthesized glucoside compounds of AQ showed more than 60% of cell growth inhibition at concentrations ranging from 50 μM to 100 μM .
Action Environment
The interaction of aq with surfactant micelles in aqueous solution at physiological ph (74) suggests that the pH and ionic environment could potentially influence its action .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
For instance, some anthraquinones have been reported to inhibit cancer progression by targeting essential cellular proteins
Cellular Effects
Some studies have shown that anthraquinones and their derivatives can have significant anti-proliferative effects on various cancer cells . These compounds have been found to inhibit cell growth in gastric cancer, uterine cervical cancer, and liver cancer cells
Molecular Mechanism
Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-amino-3-hydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWWMJSRHGXXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151658 | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117-77-1 | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-hydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-3-hydroxyanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXM24KRD95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)

![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)






